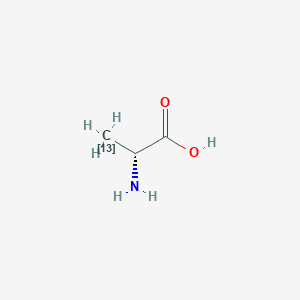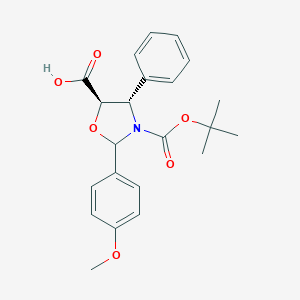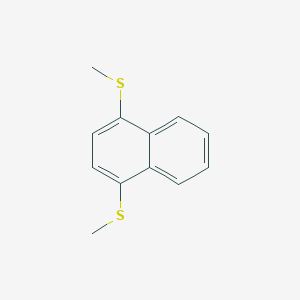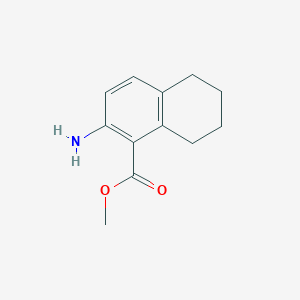
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Übersicht
Beschreibung
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate, also known as MTNC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTNC is a derivative of naphthalene and has a tetrahydro structure that makes it an interesting molecule for researchers to investigate.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to be related to its ability to act as an electron acceptor. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have a high electron affinity, which allows it to easily accept electrons from other molecules. This property makes it an excellent candidate for use in organic electronics, where electron transport is a critical factor.
Biochemische Und Physiologische Effekte
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals. Further studies are needed to investigate the potential effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronics. However, the synthesis process of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the yield of the synthesis process is relatively low, which can make it expensive to produce.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate. One area of interest is the development of new synthetic routes that can improve the yield and scalability of the synthesis process. Another area of research is the investigation of the potential applications of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate in organic electronics, including OLEDs and OFETs. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate and its derivatives. Overall, Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a promising compound that has the potential to make significant contributions to the field of organic electronics and beyond.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has also been investigated as a potential building block for the synthesis of new organic materials with interesting optical and electronic properties.
Eigenschaften
CAS-Nummer |
132734-41-9 |
|---|---|
Produktname |
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7H,2-5,13H2,1H3 |
InChI-Schlüssel |
LDYCAHXKKKWYHW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
Kanonische SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


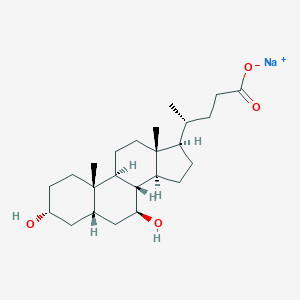
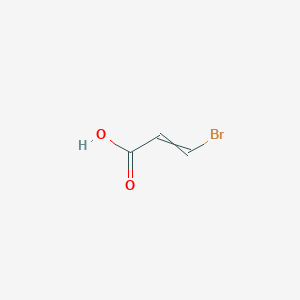
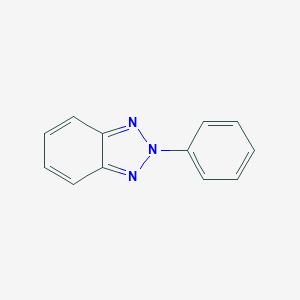
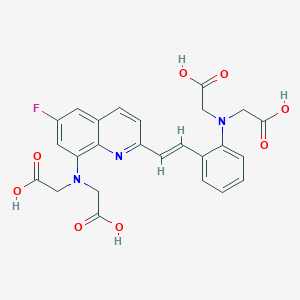
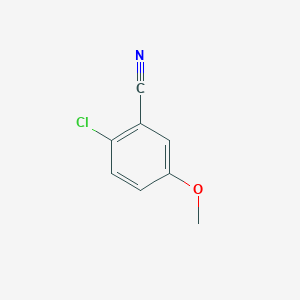


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


